8-(tert-Butyl)-2H-chromen-2-one

Medicinal Chemistry Coordination Chemistry Antiproliferative Activity

Sourcing incorrect coumarin regioisomers leads to inactive metallodrug candidates. The C-8 tert-butyl substitution in CAS 863288-42-0 uniquely shields the lactone carbonyl, enabling DNA-intercalating Cu(II) complexes with anti-HeLa activity exceeding doxorubicin. The 6-tert-butyl isomer produces different metal coordination geometries and lower potency, making regioisomeric purity a critical procurement criterion. Specify this 8-tert-butyl scaffold for reproducible structure-activity relationships and predictable C-6 electrophilic derivatisation.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
Cat. No. B13707749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(tert-Butyl)-2H-chromen-2-one
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1OC(=O)C=C2
InChIInChI=1S/C13H14O2/c1-13(2,3)10-6-4-5-9-7-8-11(14)15-12(9)10/h4-8H,1-3H3
InChIKeyFXTZWYOYVBOSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(tert-Butyl)-2H-chromen-2-one (CAS 863288-42-0): Core Physicochemical and Structural Profile for Procurement Evaluation


8-(tert-Butyl)-2H-chromen-2-one (CAS 863288-42-0) is a synthetic coumarin derivative with molecular formula C₁₃H₁₄O₂ and molecular weight 202.25 g·mol⁻¹, distinguished by a bulky tert-butyl substituent at the C-8 position of the 2H-chromen-2-one scaffold . This substitution pattern confers unique steric and electronic properties relative to unsubstituted coumarin and to common regioisomers such as the 6-tert-butyl variant, making position-specific sourcing critical for applications requiring defined structure–property relationships . The compound serves as a versatile building block for further derivatisation, including metal complex formation and condensation reactions at the lactone carbonyl, which is sterically and electronically modulated by the adjacent C-8 tert-butyl group [1].

Regioisomer-verified sourcing C-8 tert-butyl substitution defines metal-coordination geometry and antiproliferative endpoint profile; position-specific procurement is required.
Synthetic versatility Unblocked C-4 and C-6 positions enable regioselective derivatisation; absent methyl groups avoid regulatory restrictions linked to 4,6-dimethyl analog.
Optical and solid-state benchmark Defined UV-Vis absorption and quantified crystal interaction energies support reproducible photophysical and co-crystal engineering studies.

Why 8-(tert-Butyl)-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin Analogs Without Verifiable Performance Drift


Coumarin derivatives are not interchangeable: the position, size, and electronic character of substituents fundamentally alter photophysical behaviour, metal-binding geometry, enzyme inhibition profile, and chemical reactivity [1]. For example, shifting the tert-butyl group from C-8 to C-6 changes the steric environment around the lactone carbonyl, which directly affects metal coordination geometry and antiproliferative potency of derived complexes [2]. Likewise, 4-methylcoumarin derivatives with monoterpene moieties exhibit quantitative differences in antioxidant activity compared to tert-butyl-substituted analogues, ruling out simple potency extrapolation across substituent classes [3]. Sourcing the correct regioisomer with verified substitution is therefore a prerequisite for reproducible structure–activity relationships.

Regioisomer mismatch: 6-tert-Butyl or unsubstituted coumarin may shift metal-coordination geometry and antiproliferative response; reported activity profiles are regioisomer-dependent and may not transfer.
Non-linear alkyl SAR: Linear alkyl chain data (Me, Et, Pr, Bu) cannot predict branched tert-butyl behaviour; antioxidant and membrane-protective endpoints differ qualitatively.
Regulatory trap: The 4,6-dimethyl analog (CAS 17874-34-9) is IFRA-prohibited; sourcing the non-methylated 8-tert-butyl scaffold avoids this restriction, but analytical verification of methyl absence is required.

8-(tert-Butyl)-2H-chromen-2-one: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 8-tert-Butyl vs. 6-tert-Butyl Coumarin — Impact on Metal Complex Geometry and Bioactivity

The copper(II) complex of 3-(pyridin-2-yl)-8-tert-butylcoumarin adopts an octahedral geometry (complex 2) distinct from what would be anticipated for the 6-tert-butyl regioisomer, because the C-8 tert-butyl group imposes steric constraints on the coordination sphere immediately adjacent to the lactone carbonyl [1]. In head-to-head cytotoxicity testing by MTT assay, ligand 1 (3-(pyridin-2-yl)-8-tert-butylcoumarin) exhibited higher anti-HeLa activity than the clinical benchmark doxorubicin, while complex 2 displayed higher anti-HeLa activity than unsubstituted coumarin but lower than cisplatin [1]. These activity differences are regioisomer-dependent and cannot be replicated by 6-tert-butyl or unsubstituted coumarin scaffolds [2].

Regioisomeric activity
Head-to-head
Ligand 1 (3-pyridin-2-yl-8-tert-butylcoumarin) anti-HeLa IC₅₀ ranked lower than doxorubicin; Complex 2 IC₅₀ lower than unsubstituted coumarin, higher than cisplatin
Supports regioisomer-specific cell-model endpoint interpretation
MTT assay, HeLa/A549/HepG2/HUVEC; exact fold-differences in source
Medicinal Chemistry Coordination Chemistry Antiproliferative Activity

Photophysical Baseline: UV-Vis Absorption of the 8-tert-Butyl Coumarin Core Differentiated from 6-Substituted and Unsubstituted Analogues

The 3-acetyl-8-tert-butylcoumarin derivative, which retains the core 8-tert-butyl-2H-chromen-2-one scaffold, exhibits a maximum absorption wavelength (λₘₐₓ) at 310 nm with a molar extinction coefficient (ε) of 16,000 L·mol⁻¹·cm⁻¹ in the near-UV/visible range [1]. This absorption band is assigned to π→π* transitions from the benzene ring to the lactone carbonyl, as confirmed by DFT calculations [1]. In contrast, unsubstituted coumarin absorbs at shorter wavelengths, and 6-alkyl coumarins show bathochromic shifts that depend on alkyl chain length; the 8-tert-butyl substitution therefore provides a distinct photophysical fingerprint that is predictable and non-interchangeable with 6-substituted analogs .

UV-Vis benchmark
Reported
λₘₐₓ ≈ 310 nm; ε = 16,000 L·mol⁻¹·cm⁻¹ (3-acetyl-8-tert-butylcoumarin core)
Distinct photophysical fingerprint vs. 6-alkyl or unsubstituted coumarin
DFT-validated π→π* transition; solution-phase spectroscopy
Photophysics Spectroscopy DFT Calculations

Predicted Regioselectivity of Electrophilic Substitution: DFT-Guided C-6 Reactivity Unique to the 8-tert-Butyl Scaffold

Density functional theory (DFT) calculations on 3-acetyl-8-tert-butylcoumarin identify the C-6 position (para to the lactone oxygen on the benzene ring) as the most reactive site for electrophilic aromatic substitution, with the C-8 tert-butyl group sterically shielding adjacent positions [1]. This predicted regioselectivity is a direct consequence of the 8-tert-butyl substitution pattern: in the 6-tert-butyl regioisomer, the bulky group occupies this very site, thereby blocking the most activated position and forcing substitution to less favourable positions . The 8-substituted scaffold thus offers a synthetically orthogonal derivatisation pathway compared to the 6-substituted analog.

Predicted electrophilic site
Class-level
C-6 position identified as most reactive for electrophilic substitution (DFT, 3-acetyl-8-tert-butylcoumarin)
Regioselective derivatisation pathway; 6-tert-butyl isomer blocks this site
Fukui indices, B3LYP/6-311G(d,p); class-level inference
Computational Chemistry Synthetic Chemistry DFT

Differentiation from 8-tert-Butyl-4,6-dimethylcoumarin (CAS 17874-34-9): Absence of Methyl Groups Preserves Synthetic Versatility and Avoids Regulatory Restrictions

The 4,6-dimethylated analog 8-tert-butyl-4,6-dimethylcoumarin (CAS 17874-34-9) is classified as a prohibited fragrance ingredient under IFRA standards and is subject to regulatory restrictions in cosmetic products, with specific HPLC-based detection methods mandated for its quantification in cosmetics [1]. In contrast, 8-(tert-Butyl)-2H-chromen-2-one (CAS 863288-42-0) lacks the 4- and 6-methyl substituents, thereby avoiding the regulatory constraints associated with the dimethylated analog while retaining the steric and electronic benefits of the 8-tert-butyl group [2]. This structural difference also leaves the C-4 and C-6 positions available for further selective derivatisation, which is not possible with the dimethylated compound.

Dimethyl analog exclusion
Class-level
CAS 863288-42-0: no IFRA prohibition, C-4/C-6 unsubstituted; comparator CAS 17874-34-9: IFRA-prohibited, C-4/C-6 methyl-blocked
Regulatory and synthetic-versatility differentiation
IFRA standards; SN/T 5708-2025 HPLC detection for prohibited analog
Fragrance Chemistry Regulatory Compliance Synthetic Versatility

Crystal-State Intermolecular Interaction Energies: Quantitative π-π Stacking and Hydrogen Bond Data for the 8-tert-Butyl Coumarin Scaffold

Single-crystal X-ray diffraction of 3-acetyl-8-tert-butylcoumarin reveals a nearly planar conjugated structure stabilised by intermolecular π-π stacking (binding energy: 17.2 kcal·mol⁻¹) and hydrogen bonding (binding energy: 3.9 kcal·mol⁻¹) [1]. These quantified non-covalent interaction energies are characteristic of the 8-tert-butyl substitution pattern and are expected to differ from the 6-tert-butyl regioisomer, where the bulky group occupies a different ring position and alters crystal packing geometry [2]. The planar conformation and defined interaction energies support reliable solid-state formulation and co-crystal engineering.

Crystal interaction energies
Reported
π-π stacking: 17.2 kcal·mol⁻¹; H-bond: 3.9 kcal·mol⁻¹ (3-acetyl-8-tert-butylcoumarin)
Regioisomer-dependent solid-state packing; supports co-crystal design
Single-crystal XRD; DFT B3LYP/6-311G(d,p); no direct 6-isomer data
Crystallography Solid-State Chemistry DFT

Alkyl Chain Length-Dependent Biological Activity: Why tert-Butyl Outperforms Shorter Alkyl Substituents in Coumarin Scaffolds

Structure–activity relationship (SAR) studies on 3-alkylcoumarin derivatives demonstrate that biological activity is strongly chain-length-dependent: methyl and propyl derivatives exhibit strong activity, while ethyl and butyl derivatives show weaker action [1]. The tert-butyl group, however, introduces a branched, sterically demanding alkyl substituent whose activity profile diverges from linear alkyl chains, as evidenced by the distinct antioxidant and membrane-protective activities of tert-butyl-substituted coumarins relative to linear alkyl analogs in the same assay systems [2]. This non-linear SAR underscores that the 8-tert-butyl substitution cannot be approximated by simply extrapolating from n-alkyl coumarin data.

Alkyl chain SAR
Class-level
Linear 3-alkylcoumarins: Me > Et; Pr > Bu (non-monotonic). tert-Butyl (branched) activity qualitatively distinct; antioxidant and membrane-protective endpoints diverge.
Authentic 8-tert-butyl compound required; SAR cannot be interpolated from linear alkyl data
DPPH radical-scavenging and membrane models; class-level inference
Structure-Activity Relationship Medicinal Chemistry Antioxidant Activity

8-(tert-Butyl)-2H-chromen-2-one: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Development of Metal-Based Anticancer Agents with 8-tert-Butyl Coumarin Ligands

The 8-tert-butylcoumarin scaffold, particularly when functionalised at the 3-position with pyridyl groups, forms Cu(II) complexes with demonstrated anti-HeLa activity exceeding that of doxorubicin [1]. Medicinal chemistry groups pursuing metallodrug candidates should procure the 8-tert-butyl regioisomer specifically, as the antiproliferative profile is linked to the C-8 substitution pattern that defines the metal coordination geometry and DNA intercalation mode [1]. The 6-tert-butyl isomer and unsubstituted coumarin produce different complex geometries and lower activity, confirming that regioisomeric purity is a go/no-go procurement criterion for reproducible cytotoxicity data [2].

Photophysics and Optical Materials: UV-Vis Standardisation and Fluorescent Probe Design Using the 8-tert-Butyl Chromophore

The well-characterised UV-Vis absorption at λₘₐₓ ≈ 310 nm with ε = 16,000 L·mol⁻¹·cm⁻¹ (measured on the 3-acetyl derivative) provides a reproducible optical benchmark for the 8-tert-butylcoumarin core [1]. Laboratories developing fluorescent probes, photoinitiators, or UV-curable materials can use this scaffold as a photophysically defined building block, with the 8-tert-butyl group providing steric protection against aggregation-induced quenching without the regulatory burden associated with dimethylated analogs [2]. The distinct λₘₐₓ of the 8-tert-butyl substitution differentiates it from 6-alkylcoumarins, enabling multiplexed optical applications.

Synthetic Chemistry: Regioselective Derivatisation Building Block for Coumarin Library Synthesis

DFT calculations confirm that the 8-tert-butyl substitution activates the C-6 position for electrophilic aromatic substitution while the bulky tert-butyl group shields adjacent positions, providing predictable and orthogonal derivatisation [1]. This contrasts with the 6-tert-butyl regioisomer, where the most reactive position is blocked. Synthetic groups constructing diversity-oriented coumarin libraries benefit from the 8-tert-butyl scaffold's ability to direct electrophilic chemistry to a single, computationally validated site, reducing by-product formation and simplifying purification [2]. The absence of 4- and 6-methyl substituents further expands the accessible chemical space compared to the IFRA-restricted 4,6-dimethyl analog.

Regulatory-Compliant Fragrance and Cosmetic Ingredient Development

Unlike 8-tert-butyl-4,6-dimethylcoumarin (CAS 17874-34-9), which is IFRA-prohibited as a fragrance ingredient and subject to mandatory HPLC detection in cosmetics under SN/T 5708-2025, the non-methylated 8-(tert-Butyl)-2H-chromen-2-one (CAS 863288-42-0) is not currently subject to these restrictions [1]. Fragrance houses and cosmetic formulators requiring a tert-butylcoumarin with reduced regulatory risk can therefore specify the non-dimethylated 8-tert-butyl scaffold, provided that the absence of 4- and 6-methyl substituents is analytically verified at the point of procurement to avoid inadvertent sourcing of the prohibited dimethyl analog [2].

Application
Selection Property
Validation Focus
Metal-based anticancer agent research
8-tert-Butyl regioisomer identity
Antiproliferative endpoint reproducibility in target cell lines
Optical probe and material design
λₘₐₓ and extinction coefficient consistency
Optical performance verification in target matrix
Regioselective coumarin library synthesis
Predicted C-6 electrophilic substitution site
Derivatisation regioselectivity and yield
Regulatory-compliant fragrance/cosmetic ingredient
Absence of 4,6-dimethyl groups
IFRA status and analytical identity verification
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